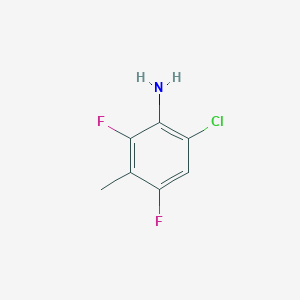

6-Chloro-2,4-difluoro-3-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Chloro-2,4-difluoro-3-methylaniline” is a chemical compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 . It is also known as "Benzenamine, 6-chloro-2,4-difluoro-3-methyl-" .

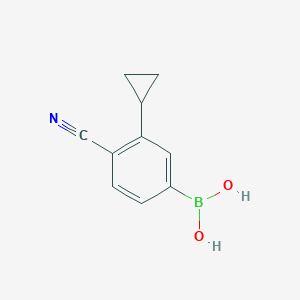

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with chlorine, fluorine, and a methyl group attached to an amine group . The SMILES representation of the molecule is NC1=C(Cl)C=C(F)C©=C1F .Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 201.3±35.0 °C, and its density is predicted to be 1.383±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be 1.44±0.10 .Applications De Recherche Scientifique

Spectroscopic Analysis and Molecular Structure

Research involving similar chloro-methylaniline compounds has focused on spectroscopic analysis, such as Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, to understand their molecular structure and vibrational modes. For instance, studies on 2-chloro-4-methylaniline and 2-chloro-6-methylaniline utilized experimental data and theoretical calculations (ab initio HF and DFT) to analyze their fundamental modes of vibration, investigating the influence of chlorine and methyl groups on the vibrational modes of the amino group. This type of research is crucial for understanding the molecular behavior and potential reactivity of 6-Chloro-2,4-difluoro-3-methylaniline in different environments (Arjunan & Mohan, 2009).

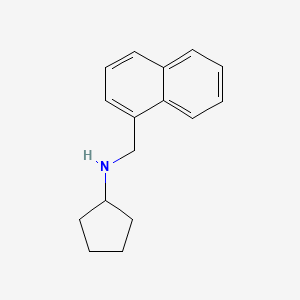

Synthesis and Characterization of Novel Compounds

Another area of research involves the synthesis and characterization of novel compounds using chloro-methylaniline derivatives as precursors. For example, novel oxime derivatives were synthesized using ω-chloro- isonitrosoacetophenone and various chloro-methylaniline compounds, including 2-chloro-4-methylaniline. These compounds were evaluated for their antioxidant activities, showcasing the potential of chloro-methylaniline derivatives in synthesizing compounds with significant biological activities (Topçu, Ozen, Bal, & Taş, 2021).

Material Science and Organic Synthesis

In material science and organic synthesis, derivatives of chloro-methylaniline are used as intermediates in the synthesis of complex molecules. For instance, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline was synthesized from 4-methylaniline through a series of steps, highlighting the role of chloro-methylaniline derivatives in multi-step organic synthesis processes. Such studies are fundamental in the development of new materials and pharmaceuticals (You Qidong, 2009).

Propriétés

IUPAC Name |

6-chloro-2,4-difluoro-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-3-5(9)2-4(8)7(11)6(3)10/h2H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOLOAJWIDWUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2614629.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide](/img/structure/B2614631.png)

![4-(dimethylamino)-N-[4-[[4-[[4-(dimethylamino)benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2614635.png)

![2-((2-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2614639.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2614640.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)

![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2614650.png)

![ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614651.png)